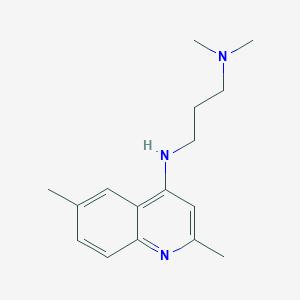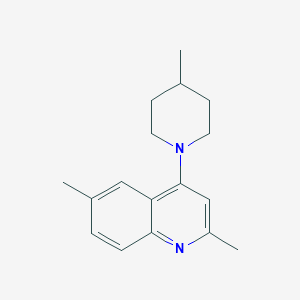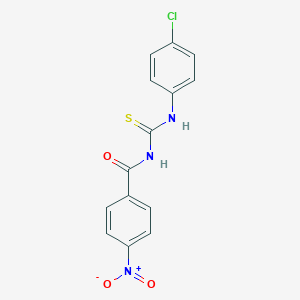
N-(4-chlorophenyl)-N'-(4-nitrobenzoyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(4-nitrobenzoyl)thiourea, commonly known as CPNT, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a thiourea derivative that has shown promising results in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of CPNT is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, as mentioned above. CPNT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPNT has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
CPNT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. CPNT has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, CPNT has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPNT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. CPNT is also relatively inexpensive compared to other compounds used in scientific research. However, CPNT has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, CPNT has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on CPNT. One area of interest is its potential as a therapeutic agent for cancer and autoimmune diseases. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to understand the mechanism of action of CPNT and its potential applications in other fields of study.
Métodos De Síntesis
The synthesis of CPNT involves the reaction between 4-chloroaniline and 4-nitrobenzoyl isothiocyanate in the presence of a base. The reaction results in the formation of CPNT as a yellow crystalline solid. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
CPNT has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer and autoimmune disease research. CPNT has also been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases such as Alzheimer's disease.
Propiedades
Nombre del producto |
N-(4-chlorophenyl)-N'-(4-nitrobenzoyl)thiourea |
|---|---|
Fórmula molecular |
C14H10ClN3O3S |
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)carbamothioyl]-4-nitrobenzamide |
InChI |
InChI=1S/C14H10ClN3O3S/c15-10-3-5-11(6-4-10)16-14(22)17-13(19)9-1-7-12(8-2-9)18(20)21/h1-8H,(H2,16,17,19,22) |
Clave InChI |
GYKVYASPZLYFRG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



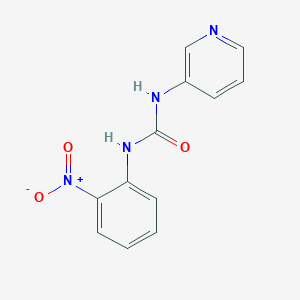
![N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256740.png)
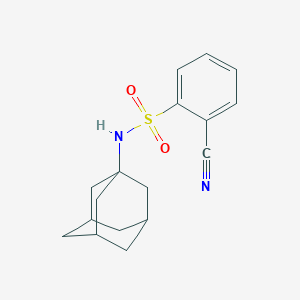
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256748.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256749.png)
![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)
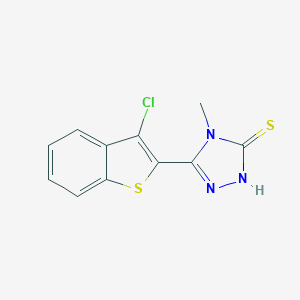
![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)
![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)

![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
